![molecular formula C20H23N5O4S B2643835 (4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034545-75-8](/img/structure/B2643835.png)
(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone” is a complex organic molecule. It contains a benzo[d]isoxazole core, which is a type of heterocyclic compound . Heterocyclic compounds are of immense importance due to their wide spectrum of biological activities and therapeutic potential . This compound also contains a piperazine ring and a pyrazolo[1,5-a]pyridine ring. The benzo[d]isoxazole core is modified with sulfonamides .
Wissenschaftliche Forschungsanwendungen
- Isoxazole derivatives, including the compound , have demonstrated anticancer activity. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Further investigations into the specific mechanisms and potential clinical applications are ongoing .
- The piperazine moiety in this compound suggests potential neuropharmacological applications. Researchers have investigated isoxazole derivatives for their anticonvulsant, anxiolytic, and antidepressant properties. The compound’s unique structure may contribute to modulating neurotransmitter systems .
- Isoxazoles have been studied as anti-inflammatory agents. The presence of the benzo[d]isoxazole ring in this compound could enhance its anti-inflammatory activity. Researchers explore its effects on inflammatory pathways and cytokine regulation .
- Isoxazole derivatives often exhibit antimicrobial properties. Investigations into the compound’s antibacterial, antifungal, and antiviral effects are crucial. Understanding its mode of action and potential synergy with existing antimicrobial agents is essential .
- The compound’s sulfonamide modification could be relevant for targeting BRD4, a key regulator of gene transcription in cancer cells. Researchers have designed similar compounds to inhibit BRD4, potentially impacting cancer treatment .
- Given the compound’s significance, researchers are keen on developing eco-friendly synthetic routes. Metal-free methods for isoxazole synthesis are being explored to minimize environmental impact .
Anticancer Potential
Neurological Disorders
Anti-inflammatory Agents
Antimicrobial Activity
BRD4 Inhibition for Cancer Therapy
Eco-Friendly Synthesis Strategies
Eigenschaften
IUPAC Name |
[4-(1,2-benzoxazol-3-ylmethylsulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c26-20(16-13-21-25-8-4-3-6-18(16)25)23-9-11-24(12-10-23)30(27,28)14-17-15-5-1-2-7-19(15)29-22-17/h1-2,5,7,13H,3-4,6,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDNOPDTNZFLJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)CC4=NOC5=CC=CC=C54)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.